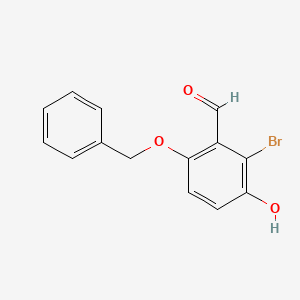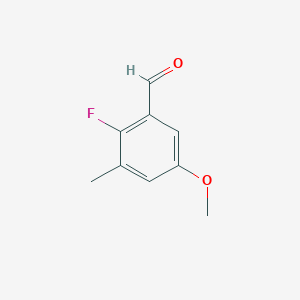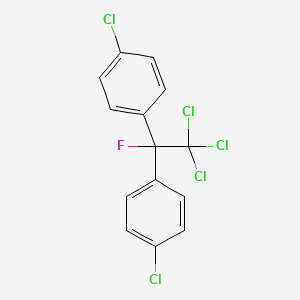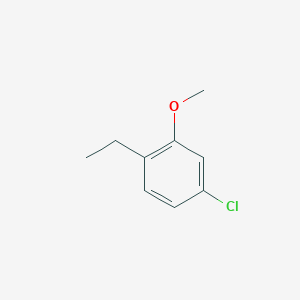![molecular formula C59H53F2N3O26 B14760194 N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, methoxy, and difluoro groups
Métodos De Preparación
The synthesis of N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy and acetyloxy groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and methoxy sites, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of their activity. The difluoro groups contribute to its stability and enhance its interactions with hydrophobic regions of proteins. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3’,6’-bis(acetyloxy)-2’,7’-difluoro-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester exhibits unique properties due to its complex structure. Similar compounds include:
Fluorescein derivatives: These compounds share the xanthene core structure but differ in the functional groups attached, leading to variations in their fluorescence properties.
Acetoxy derivatives: Compounds with acetyloxy groups exhibit similar reactivity in substitution and oxidation reactions but may differ in their biological activities.
Methoxy derivatives: These compounds have methoxy groups that contribute to their solubility and reactivity, but their overall properties depend on the other functional groups present.
Propiedades
Fórmula molecular |
C59H53F2N3O26 |
|---|---|
Peso molecular |
1258.0 g/mol |
Nombre IUPAC |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamoyl]-2-(3,6-diacetyloxy-2,7-difluoroxanthen-10-ium-9-yl)benzoate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)80-27-84-53(71)23-63(24-54(72)85-28-81-32(2)66)45-9-7-8-10-47(45)78-15-16-79-52-18-38(12-14-46(52)64(25-55(73)86-29-82-33(3)67)26-56(74)87-30-83-34(4)68)62-58(75)37-11-13-39(40(17-37)59(76)77)57-41-19-43(60)50(88-35(5)69)21-48(41)90-49-22-51(89-36(6)70)44(61)20-42(49)57/h7-14,17-22H,15-16,23-30H2,1-6H3,(H-,62,75,76,77) |
Clave InChI |
CHMIRJMERZCBBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C3=C4C=C(C(=CC4=[O+]C5=CC(=C(C=C53)F)OC(=O)C)OC(=O)C)F)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)


